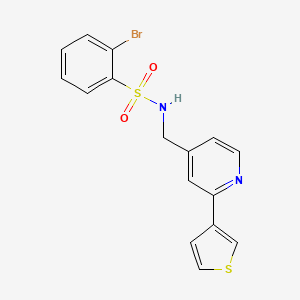
2-bromo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H13BrN2O2S2 and its molecular weight is 409.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-bromo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and implications for drug development, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound has the molecular formula C16H13BrN2O2S and a molecular weight of approximately 409.3 g/mol. Its structure features a brominated benzene sulfonamide core, which is critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₃BrN₂O₂S |
| Molecular Weight | 409.3 g/mol |
| CAS Number | 2034301-30-7 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the bromination of N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide using bromine or a brominating agent under controlled conditions, often utilizing solvents like dichloromethane or chloroform to optimize yield and purity.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity, particularly against Mycobacterium tuberculosis. The compound's effectiveness is evaluated through minimum inhibitory concentration (MIC) assays, which reveal its potential as an antitubercular agent .
Table 1: Antimicrobial Activity Against Mycobacterium tuberculosis
| Compound | MIC (µg/mL) |
|---|---|
| This compound | TBD |
| Standard Antitubercular Drug (e.g., Rifampicin) | TBD |
Anti-inflammatory and Anticancer Activity
The unique structural features of this compound suggest possible anti-inflammatory and anticancer properties. Research indicates that compounds with similar sulfonamide structures can modulate inflammatory pathways and inhibit cancer cell proliferation . Further studies are needed to elucidate the specific mechanisms by which this compound exerts these effects.
Table 2: Summary of Biological Activities
The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes and receptors. The presence of the bromine atom enhances its reactivity, allowing for effective binding to biological targets, which may lead to the modulation of various signaling pathways involved in inflammation and cell growth .
Case Studies
Recent studies have provided insights into the pharmacokinetics and potential therapeutic applications of this compound. For instance, a study exploring the interaction with human serum albumin (HSA) indicated favorable binding characteristics that could enhance its bioavailability and therapeutic efficacy .
Case Study: Interaction with HSA
A multi-spectroscopic study revealed that the binding constant between HSA and the compound was moderate to strong, suggesting effective interaction that could influence its pharmacokinetic profile .
Propiedades
IUPAC Name |
2-bromo-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2S2/c17-14-3-1-2-4-16(14)23(20,21)19-10-12-5-7-18-15(9-12)13-6-8-22-11-13/h1-9,11,19H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXVKWNIASHULO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CSC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














